molecular formula C15H13NO2S2 B12009047 1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate

1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate

Katalognummer: B12009047
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: BTGVARUPWYPPJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate is an organic compound with the molecular formula C15H13NO2S2 and a molecular weight of 303.404 g/mol . This compound is characterized by the presence of a phenyl group, a phenylsulfonyl group, and a thiocyanate group attached to an ethyl chain. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate typically involves the reaction of phenylsulfonyl chloride with phenylacetonitrile in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiocyanate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, often involves this compound.

    Industry: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate can be compared with other similar compounds, such as:

    Phenyl thiocyanate: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.

    Phenylsulfonyl ethyl thiocyanate: Similar structure but with different substituents, leading to variations in reactivity and applications.

    Phenylsulfonyl methyl thiocyanate: Shorter carbon chain, affecting its physical and chemical properties.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in various applications.

Eigenschaften

Molekularformel

C15H13NO2S2

Molekulargewicht

303.4 g/mol

IUPAC-Name

[2-(benzenesulfonyl)-1-phenylethyl] thiocyanate

InChI

InChI=1S/C15H13NO2S2/c16-12-19-15(13-7-3-1-4-8-13)11-20(17,18)14-9-5-2-6-10-14/h1-10,15H,11H2

InChI-Schlüssel

BTGVARUPWYPPJA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC=C2)SC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.